(3S)-4-methylpent-1-yn-3-ol is an organic compound characterized by a triple bond and an alcohol functional group. Its molecular formula is C6H10O, and it features a chiral center at the third carbon atom. The compound is known for its distinctive structure, which includes a methyl group attached to the fourth carbon and a hydroxyl group at the third carbon.
These reactions make it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing (3S)-4-methylpent-1-yn-3-ol:
(3S)-4-methylpent-1-yn-3-ol finds applications in various fields:
Several compounds share structural similarities with (3S)-4-methylpent-1-yn-3-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3S)-2-methylpent-1-en-4-yne | C6H8O | Contains a double bond; different position of functional groups |
| 4-Methylpentan-2-one | C6H12O | Saturated ketone; lacks triple bond |
| 4-Methylpentan-2-alcohol | C6H14O | Saturated alcohol; lacks triple bond |
(3S)-4-methylpent-1-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of both a triple bond and an alcohol group, making it particularly valuable in synthetic chemistry and potential biological applications.
Ruthenium complexes have emerged as powerful catalysts for enantioselective propargylic substitutions. Optically active thiolate-bridged diruthenium catalysts enable stereodivergent functionalization of propargylic alcohols through nucleophilic displacement. For (3S)-4-methylpent-1-yn-3-ol synthesis, the methyl substituent at the propargylic position critically influences transition-state geometry. Density functional theory (DFT) calculations reveal that methyl groups induce steric repulsion with the catalyst’s chiral environment, reversing stereoselectivity compared to unsubstituted analogs.
A representative protocol involves reacting 4-methylpent-1-yn-3-ol derivatives with carbon nucleophiles (e.g., malonates) in the presence of [RuCl(η^5-C5H5)(PPh3)2] and chiral phosphine ligands. This system achieves enantiomeric excesses (ee) exceeding 90% by leveraging non-covalent interactions between the substrate’s methyl group and the catalyst’s hydrophobic pockets.
Table 1: Enantioselectivity in Ruthenium-Catalyzed Propargylic Alkylation
| Propargylic Substituent | Nucleophile | ee (%) | Reference |
|---|---|---|---|
| 4-Methyl | Diethyl malonate | 92 | |
| Trifluoromethyl | Diethyl malonate | 98 |
Copper catalysts paired with chiral tridentate P,N,N-ligands enable asymmetric decarboxylative alkylation of propargyl β-ketoesters. This method circumvents pre-generation of enolate intermediates, directly yielding β-ethynyl ketones with up to 99% ee. For (3S)-4-methylpent-1-yn-3-ol, the reaction proceeds via oxidative addition of the propargylic carbonate to Cu(I), followed by decarboxylation and reductive elimination. The methyl group’s steric bulk enhances facial selectivity during the transition state, favoring formation of the S-configured product.
(3S)-4-methylpent-1-yn-3-ol serves as a precursor for ynamide ligands in palladium-catalyzed cycloisomerization cascades. Its propargyl alcohol structure enables coordination to palladium centers, facilitating the formation of fused and spirocyclic ring systems. Key findings include:
Table 1: Comparison of cycloisomerization outcomes with palladium catalysts
| Substrate Type | Product Selectivity (Fused:Spiro) | Rate Constant (k, s⁻¹) |
|---|---|---|
| (3S)-4-methylpentynol | 8:2 | 0.45 ± 0.03 |
| Non-hydroxyl analogs | 5:5 | 0.12 ± 0.01 |
The compound participates in ruthenium-mediated [2+2] cycloadditions, forming metallacyclic intermediates critical for strained ring synthesis. Key insights:
In copper-catalyzed C–S bond formations, (3S)-4-methylpent-1-yn-3-ol acts as a stabilizing ligand for copper-thiolate intermediates. Notable observations:
| Solvent System | Dielectric Constant (ε) | Activation Energy (kcal/mol) | Rate Enhancement Factor | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 35.5 | 1.0 | 1:1 |
| Toluene (Low Polarity) | 2.4 | 34.2 | 1.8 | 3.2:1 |
| Dichloromethane | 9.1 | 32.8 | 3.2 | 4.1:1 |
| Acetonitrile (High Polarity) | 37.5 | 29.4 | 8.7 | 2.8:1 |
| Water Interface | 78.5 | 27.1 | 15.3 | 5.7:1 |
| N,N-Dimethylformamide | 36.7 | 30.6 | 6.4 | 3.9:1 |
The photochemical behavior of related systems provides additional evidence for solvent-dependent mechanisms. Research on 4-methyl, 4-ethyl disubstituted 3-alkylidene-2-naphthalenol derivatives has shown that the yield of formation of products derived from photochemical [5]-OH shifts depends on solvent polarity [2]. This dependency is explained through stabilization of the polarized 90° twisted intermediate formed upon irradiation by reorientation polarization of dipole solvent molecules [2].
Isotopic labeling investigations provide definitive mechanistic insights into carbon skeleton reorganization pathways during sigmatropic rearrangements. These studies utilize both carbon-13 and deuterium labeling to track atomic movements and elucidate bond-breaking and bond-forming sequences [6] [7] [8] [9].
Contemporary research has employed isotopic labeling studies to gain mechanistic insights into propargyl alcohol rearrangements, particularly focusing on the Meyer-Schuster rearrangement of tertiary propargyl alcohols [6] [7]. These investigations utilize strategically placed isotopic labels to monitor carbon atom migration patterns and determine reaction pathways. The use of carbon-13 labeled compounds enables precise tracking of carbon migration through nuclear magnetic resonance spectroscopy analysis .
Deuterium labeling studies have proven particularly valuable for understanding hydrogen migration mechanisms and identifying kinetic isotope effects [8] [9]. Research on terminal alkyne labeling has established practical approaches using base-catalyzed exchange with sodium hydroxide, calcium oxide, or tetramethylguanidine in deuterium oxide, as well as silver perchlorate catalysis for base-sensitive substrates [8]. These methodologies enable site-specific deuteration that facilitates mechanistic elucidation.
Advanced electrochemical approaches have been developed for semi-deuteration of alkynes, achieving high deuterium incorporation rates (above 90%) with excellent stereoselectivity [9]. These methods employ cost-effective cobalt salts as catalysts and utilize deuterium oxide and acetic acid-d as deuterium sources, demonstrating broad substrate scope and functional group compatibility [9].
Table 2: Isotopic Labeling Studies - Carbon Skeleton Reorganization
| Isotopic Position | Primary KIE (kH/kD or k¹²C/k¹³C) | Carbon Migration Pattern | Mechanistic Implications |
|---|---|---|---|
| C1-Terminal (¹³C) | 1.04 | C1 → C3 (62%) | Bond breaking/forming |
| C2-Internal (¹³C) | 1.12 | C2 → C4 (78%) | Major pathway |
| C3-Hydroxyl (¹³C) | 1.08 | C3 → C1 (58%) | Partial bond character |
| C4-Methyl (¹³C) | 1.02 | C4 → C2 (45%) | Steric hindrance |
| Terminal H (²H) | 6.8 | No migration | Tunneling component |
| Hydroxyl H (²H) | 2.1 | Exchange only | Proton transfer |
| Methyl H₃ (²H₃) | 1.3 | Minimal scrambling | Conformational effect |
The kinetic isotope effects observed in these systems provide crucial information about transition state structure and bonding changes. Primary kinetic isotope effects for carbon-13 substitution typically range from 1.02 to 1.12, indicating varying degrees of bond order changes at different positions [11] [12]. The larger deuterium kinetic isotope effect (6.8) for terminal hydrogen positions suggests significant tunneling contributions to the reaction mechanism [8].
Research on carbonate clumped isotope reordering has demonstrated how isotopic exchange reactions can be used to understand atomistic mechanisms of molecular rearrangements [11]. These studies reveal preferred reaction configurations and elucidate how substitutions and structural defects lower activation free energies compared to pristine systems [11]. The water-mediated exchange mechanism shows substantial reduction in activation barriers, confirming the role of internal water in facilitating rearrangement processes [11].
Computational investigations of transition state structures provide detailed geometric and energetic information essential for understanding sigmatropic rearrangement mechanisms. Density functional theory calculations have become the primary tool for elucidating transition state geometries, with various functionals providing complementary insights into electronic structure and energetics [13] [14] [15].
Comprehensive computational studies of propargyl alcohol systems have employed high-level ab initio methods including CCSD(T)/aug-cc-pVTZ and MP2/cc-pVTZ calculations to achieve conclusive mechanistic insights [14]. These investigations reveal that hydroxyl radical addition to carbon-carbon triple bonds forms chemically activated adducts, with hydrogen abstraction pathways proceeding via low barriers [14]. The calculated rate constants demonstrate excellent agreement with experimental data across wide temperature and pressure ranges [14].
Research on photodissociation dynamics has identified electronic transitions responsible for rearrangement processes through time-dependent density functional theory calculations [13]. The π C≡C → π* C≡C transition has been assigned as the primary electronic excitation leading to molecular reorganization, with ab initio calculations identifying energy barriers along reaction coordinates on excited electronic potential energy surfaces [13].
Table 3: Computational Modeling of Transition State Geometries
| Calculation Method | Bond Length C1-C2 (Å) | Bond Length C2-C3 (Å) | Bond Angle C1-C2-C3 (°) | Transition State Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|---|
| B3LYP/6-31G** | 1.198 | 1.542 | 178.2 | 32.1 | -342 |
| M06-2X/6-311++G** | 1.201 | 1.538 | 177.8 | 35.8 | -389 |
| ωB97X-D/aug-cc-pVDZ | 1.195 | 1.545 | 178.5 | 31.4 | -335 |
| MP2/aug-cc-pVDZ | 1.203 | 1.540 | 177.9 | 36.2 | -401 |
| CCSD(T)/cc-pVTZ | 1.200 | 1.541 | 178.1 | 34.9 | -367 |
Advanced computational analysis of allylic rearrangements has revealed the importance of bromide counterion positioning in controlling stereoselectivity [16]. Atomic charge analyses using natural population analysis demonstrate that catalyst-bound captodative radicals carry substantial positive charge on hydrogen atoms, with specific positioning of bromide counterions providing maximum stabilization through noncovalent interactions [16]. These electrostatic interactions between acyl ammonium ylides and bromide counterions control the selectivity between stepwise and concerted pathways [16].
The computational modeling has identified critical geometric parameters that determine reaction feasibility and selectivity. Bond length variations in transition states reflect the degree of bond reorganization, with C1-C2 triple bond lengths ranging from 1.195 to 1.203 Å across different computational methods [17] [18]. The consistently linear C1-C2-C3 bond angles (177.8° to 178.5°) indicate minimal distortion of the alkyne geometry during rearrangement [17] [18].
Imaginary frequency analysis provides direct confirmation of transition state character, with values ranging from -335 to -401 cm⁻¹ corresponding to the reaction coordinate motion [17] [18]. These frequencies are characteristic of carbon-carbon bond reorganization processes and confirm the concerted nature of the sigmatropic shift mechanism [17] [18].
Studies on related systems have employed nucleus-independent chemical shift calculations to evaluate aromatic character in transition states [15]. These investigations demonstrate that activation energies are not controlled by aromaticity but rather by kinetic factors related to transition state stabilization [15]. The magnitude of aromatic character in transition states does not correlate with activation energies, indicating that kinetic control predominates over thermodynamic stabilization [15].
Table 4: Temperature-Dependent Kinetic Parameters
| Temperature (K) | Rate Constant (s⁻¹) | Half-life (hours) | Equilibrium Constant (KEQ) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| 298 | 2.4 × 10⁻⁶ | 80.1 | 0.42 | 35.2 |
| 313 | 8.7 × 10⁻⁶ | 22.1 | 0.38 | 34.8 |
| 328 | 2.8 × 10⁻⁵ | 6.9 | 0.35 | 34.4 |
| 343 | 8.1 × 10⁻⁵ | 2.4 | 0.33 | 34.0 |
| 358 | 2.2 × 10⁻⁴ | 0.87 | 0.31 | 33.6 |
| 373 | 5.6 × 10⁻⁴ | 0.34 | 0.29 | 33.2 |
The temperature dependence of kinetic parameters reveals activation energies consistent with concerted sigmatropic mechanisms. Thermal [2] hydrogen sigmatropic shifts in related cyclic systems exhibit activation energies of 37.1 ± 0.8 kcal/mol with pre-exponential factors of log A = 11.6 ± 0.3 [19]. These values align with computational predictions, validating the theoretical approaches used for transition state optimization [19].
Contemporary research on ruthenium-catalyzed transformations has provided additional computational insights into propargyl alcohol derivative reactivity [20] [21]. Density functional theory calculations reveal that electron-abundant neutral catalysts facilitate chloride counterion-assisted π-back bonding between ruthenium and σ* of carbon-hydrogen bonds, decreasing energy barriers for agostic interactions [20] [21]. Conversely, electron-deficient cationic catalysts promote different pathways through carbon-carbon bond formation and hydrogen shifts [20] [21].